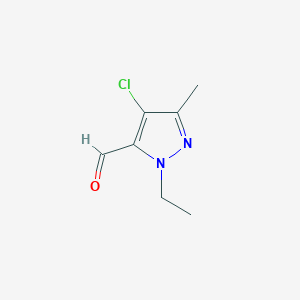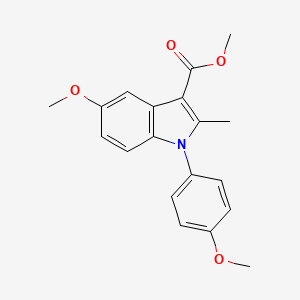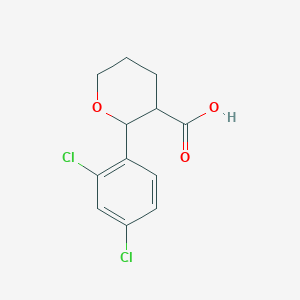![molecular formula C12H17NO5S B1454467 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266460-57-4](/img/structure/B1454467.png)
4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid” were not found, related compounds have been synthesized via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, has been used for the reduction of different functional groups . Secondary amines, which this compound is a type of, are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Pyrazoles : Utilizing disulfonic acid imidazolium chloroaluminate as a catalyst, a study by Moosavi‐Zare et al. (2013) explored the synthesis of pyrazoles, a process involving the condensation of aryl aldehydes, demonstrating a green and efficient approach under solvent-free conditions (Moosavi‐Zare et al., 2013).
- Methionine Precursor Functionality : Martín-Venegas et al. (2013) researched DL-2-hydroxy-(4-methylthio)butanoic acid, a dietary methionine source in poultry nutrition, highlighting its role in protecting intestinal epithelial barrier function in an in vitro model (Martín-Venegas et al., 2013).
- Glufosinate Synthesis : Sakakura et al. (1991) described the synthesis of Glufosinate, an important agricultural chemical, using a process involving hydroformylation-amidocarbonylation, demonstrating an efficient synthetic route (Sakakura et al., 1991).
Biochemical Applications
- Peptide Amide Synthesis : Patek and Lebl (1991) explored a novel anchoring linkage for the synthesis of peptide amides, utilizing a derivative of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid, which is vital for the synthesis of hormones and other peptides (Patek & Lebl, 1991).
- Antimicrobial Activity : Tatar et al. (2016) synthesized a series of acylhydrazones derived from a similar compound, demonstrating significant activity against gram-positive bacteria, highlighting the potential of these derivatives in antimicrobial applications (Tatar et al., 2016).
Environmental and Industrial Applications
- Organic Solvent-Free Processes : Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in pharmaceutical synthesis, emphasizing eco-friendly methods (Delhaye et al., 2006).
- Nanofiltration Membranes : Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux, using sulfonated aromatic diamine monomers derived from this compound, demonstrating its utility in environmental engineering (Liu et al., 2012).
Propriétés
IUPAC Name |
4-(2-methoxy-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-18-11-7-4-3-6-10(11)13(19(2,16)17)9-5-8-12(14)15/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWKCHLDXTPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CCCC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)





![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)





